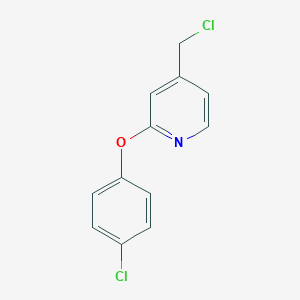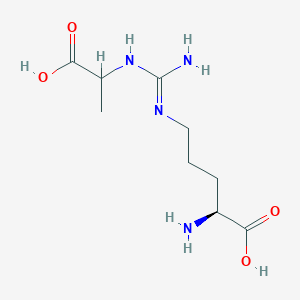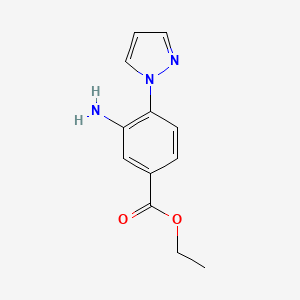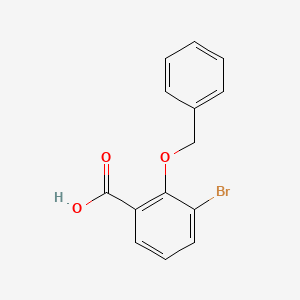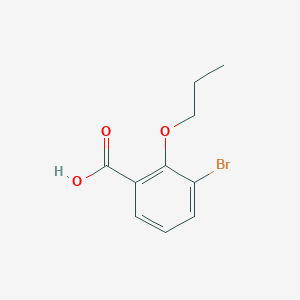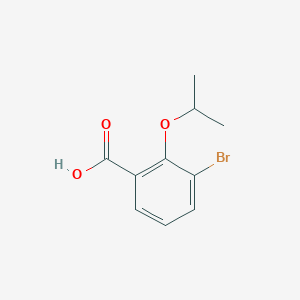
3-Bromo-2-isopropoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-isopropoxybenzoic acid is a chemical compound with the molecular formula C10H11BrO3 . It is a solid substance and is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, acid-base reactions are important processes in chemical and biological systems . The bromine atom in the compound could potentially make it a good candidate for various substitution reactions.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 259.1 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学研究应用
3-BIPA has been used in various scientific research applications. It has been used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of various organometallic compounds, such as ruthenium and osmium complexes. 3-BIPA has also been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase.
作用机制
The mechanism of action of 3-BIPA is not well understood. It is believed that the bromine atom in 3-BIPA is involved in the formation of a covalent bond with the substrate, resulting in the formation of a new compound. This new compound is then able to interact with other molecules in the environment, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
3-BIPA has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. 3-BIPA has also been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the body. In addition, 3-BIPA has been shown to have anti-inflammatory, antioxidant, and antifungal properties.
实验室实验的优点和局限性
The advantages of using 3-BIPA in laboratory experiments include its ease of synthesis, low cost, and ability to be used in a variety of applications. It is also relatively stable, which makes it suitable for long-term storage. However, 3-BIPA is highly reactive, which can make it difficult to handle in some lab experiments. In addition, 3-BIPA is a brominated compound, which may lead to the formation of toxic byproducts when used in laboratory experiments.
未来方向
The potential future directions for 3-BIPA include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research into the synthesis of 3-BIPA and its derivatives could lead to the development of new compounds with improved properties. Finally, the development of new methods for the synthesis of 3-BIPA and its derivatives could lead to the development of new compounds with improved properties.
合成方法
3-BIPA can be synthesized using two different methods. The first method involves the reaction of isopropylbenzoic acid with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and is typically complete within two hours. The second method involves the reaction of isopropylbenzoic acid with bromoacetyl bromide in the presence of a base such as potassium carbonate. This reaction is typically complete within one hour.
安全和危害
属性
IUPAC Name |
3-bromo-2-propan-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKQTDRYBLRAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

